BenchChemオンラインストアへようこそ!

N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine

Kinase inhibitor Structure-activity relationship Regioisomer

This compound is a distinct thiophene-2-yl regioisomer (CAS 2380010-09-1), clearly differentiated from the thiophene-3-yl analog (CAS 2379977-75-8). The morpholine-thiophene side chain on the pyrido[3,4-d]pyrimidine core delivers unique ATP-binding site geometry for kinase inhibitor programs (EGFR, CDK4/6, Pan-erbB). It is suited for matched molecular pair studies against the thiomorpholine analog (CAS 2320505-68-6) to quantify O vs. S substitution effects on permeability and microsomal stability. Lipinski-compliant (MW 341.43); recommended as a versatile hit-to-lead starting point or focused library component. Research use only.

Molecular Formula C17H19N5OS
Molecular Weight 341.43
CAS No. 2380010-09-1
Cat. No. B2991210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine
CAS2380010-09-1
Molecular FormulaC17H19N5OS
Molecular Weight341.43
Structural Identifiers
SMILESC1COCCN1C(CNC2=NC=NC3=C2C=CN=C3)C4=CC=CS4
InChIInChI=1S/C17H19N5OS/c1-2-16(24-9-1)15(22-5-7-23-8-6-22)11-19-17-13-3-4-18-10-14(13)20-12-21-17/h1-4,9-10,12,15H,5-8,11H2,(H,19,20,21)
InChIKeyTVXRUKSRQAEPMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine (CAS 2380010-09-1): Baseline Profile for Procurement Evaluation


N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine (CAS 2380010-09-1, C17H19N5OS, MW 341.43) is a synthetic small molecule comprising a pyrido[3,4-d]pyrimidine core linked via an ethyl bridge to a morpholine and a thiophene ring . The pyrido[3,4-d]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor design, with derivatives reported to engage ATP-binding pockets of multiple kinases including EGFR, CDK4/6, and Pan-erbB [1]. This compound is cataloged as a research-grade chemical with typical purity of 95% and is intended exclusively for non-human laboratory investigations .

Why Generic Substitution of N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine Is Not Advisable


Pyrido[3,4-d]pyrimidine derivatives display steep structure–activity relationships (SAR) where minor modifications to the C4-amino side chain, the nature of the heterocyclic appendage (thiophene vs. furan vs. pyrazole), and the morpholine moiety profoundly alter kinase selectivity profiles and potency [1]. The specific combination of a morpholin-4-yl group and a thiophen-2-yl ring on the ethyl linker—as distinct from the thiophen-3-yl isomer (CAS 2379977-75-8) or pyrazol-1-yl analogs —is expected to confer a unique spatial orientation and electronic character within the ATP-binding site, making direct interchange with in-class analogs unreliable without quantitative comparative data.

Product-Specific Quantitative Evidence Guide for N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine


Structural Differentiation: Thiophene-2-yl vs. Thiophene-3-yl Regioisomer

The target compound bears a thiophene ring attached at the 2-position, distinguishing it from the closely related regioisomer N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)pyrido[3,4-d]pyrimidin-4-amine (CAS 2379977-75-8), which carries the thiophene at the 3-position . In pyrido[3,4-d]pyrimidine kinase inhibitor series, regioisomeric attachment of heterocycles at the ethyl linker is known to alter the dihedral angle between the heterocycle and the pyrimidine core, directly impacting the shape complementarity within the ATP-binding cleft [1].

Kinase inhibitor Structure-activity relationship Regioisomer

Core Scaffold Activity: Pyrido[3,4-d]pyrimidine as Pan-erbB Kinase Inhibitor Framework

The pyrido[3,4-d]pyrimidine core is claimed in patent literature as a scaffold for Pan-erbB kinase inhibitors, with representative compounds demonstrating inhibitory activity against EGFR, HER2, and HER4 kinases [1]. In a related pyrido[3,4-d]pyrimidine PROTAC study, compound 2 induced EGFR degradation in HCC827 cells with a DC50 of 45.2 nM, establishing the tractability of this scaffold for potent target engagement [2].

Pan-erbB kinase Cancer Tyrosine kinase inhibitor

Physicochemical Differentiation: Molecular Weight and LogP Relative to Common Kinase Inhibitor Space

With MW of 341.43 g/mol, the compound is notably smaller than many clinically advanced pyrido[3,4-d]pyrimidine-based kinase inhibitors (e.g., simurosertib, MW ~400–500 Da) [1]. Its computed property profile (MW < 500, H-bond donors ≤ 5, H-bond acceptors ≤ 10) satisfies all four Lipinski Rule of 5 criteria, suggesting a favorable starting point for lead optimization where further functionalization is anticipated [2].

Drug-likeness Physicochemical property Kinase inhibitor

Morpholine vs. Thiomorpholine Bioisosteric Comparison at the C4-Amine Position

The morpholine substituent in the target compound confers distinct physicochemical advantages over the thiomorpholine analog 4-(pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine (CAS 2320505-68-6) . Morpholine is documented to improve aqueous solubility and reduce lipophilicity compared to thiomorpholine, owing to the oxygen atom's superior hydrogen-bond acceptor capacity [1]. In kinase inhibitor optimization, morpholine substitution is frequently associated with improved metabolic stability relative to thiomorpholine, which is more susceptible to S-oxidation.

Bioisostere Solubility Metabolic stability

Optimal Research Application Scenarios for N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine


Kinase Inhibitor Hit-to-Lead and Fragment-Based Drug Discovery

The compound's modest molecular weight (341.43 Da) and compliance with Lipinski rules [1] position it as a suitable starting point for fragment-based or hit-to-lead kinase inhibitor programs. Its pyrido[3,4-d]pyrimidine core has established precedent as a Pan-erbB kinase scaffold [2], and the morpholine-thiophene side chain provides vectors for structure-guided optimization.

Selectivity Profiling Against Pyrido[3,4-d]pyrimidine-Focused Compound Libraries

As a distinct regioisomer with thiophene-2-yl substitution, this compound is valuable for constructing focused screening libraries aimed at dissecting the SAR of heterocycle attachment points within the kinase ATP-binding site [1]. Comparative screening against the thiophene-3-yl analog (CAS 2379977-75-8) can reveal binding mode preferences.

Physicochemical Comparator in Morpholine vs. Thiomorpholine Bioisostere Studies

This compound can serve as the morpholine-bearing partner in matched molecular pair analyses alongside the thiomorpholine analog (CAS 2320505-68-6) to experimentally quantify the impact of O vs. S substitution on solubility, permeability, and microsomal stability [1]. Such data are critical for building predictive QSAR models.

Quote Request

Request a Quote for N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.